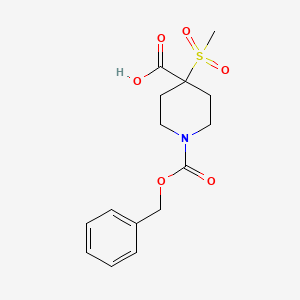
4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid, also known as MMPP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MMPP is a piperidine derivative that has a methylsulfonyl group, a phenylmethoxycarbonyl group, and a carboxylic acid group attached to its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid involves the selective inhibition of the Nav1.7 sodium channel. This channel is involved in the transmission of pain signals, and the selective inhibition of this channel by 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid leads to a reduction in pain sensation.
Biochemical and Physiological Effects:
4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid has been shown to have a selective effect on the Nav1.7 sodium channel, leading to a reduction in pain sensation. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as an analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid in laboratory experiments is its selective inhibition of the Nav1.7 sodium channel, which allows for the study of pain sensation. However, one limitation of using 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid, including the development of more potent and selective analogs, the investigation of the potential use of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid as an analgesic agent, and the study of the effects of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid on other ion channels. Additionally, the use of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid in combination with other compounds may lead to the development of more effective treatments for pain.
Méthodes De Synthèse
The synthesis of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid can be achieved using various methods, including the reaction of piperidine with 4-methylsulfonylphenylacetic acid and subsequent protection of the carboxylic acid group with a phenylmethoxycarbonyl group. The final step involves the removal of the protecting group to yield 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid. Other methods include the reaction of piperidine with 4-methylsulfonylbenzaldehyde followed by the addition of malonic acid and subsequent decarboxylation to yield 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid.
Applications De Recherche Scientifique
4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid has been widely used in scientific research as a tool to study the function of ion channels, particularly the voltage-gated sodium channels. 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid has been shown to selectively block the Nav1.7 sodium channel, which is involved in pain sensation. This selective inhibition of Nav1.7 has led to the development of 4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid as a potential analgesic agent.
Propriétés
IUPAC Name |
4-methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-23(20,21)15(13(17)18)7-9-16(10-8-15)14(19)22-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSZTQKTLFFXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

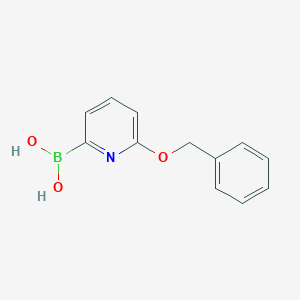
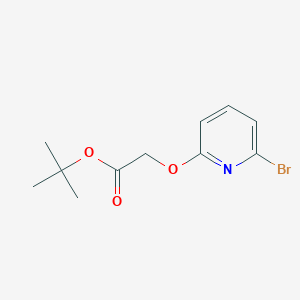
![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate](/img/structure/B2657129.png)
![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2657131.png)
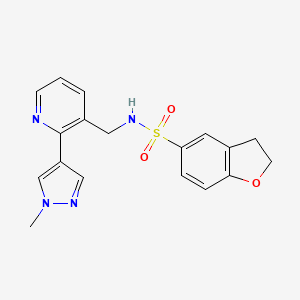
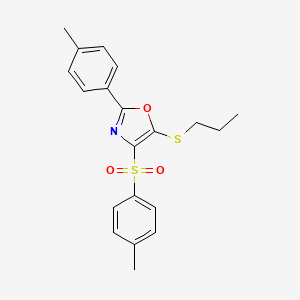
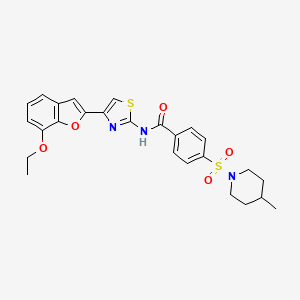
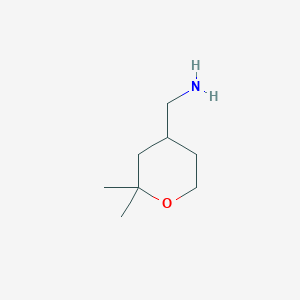
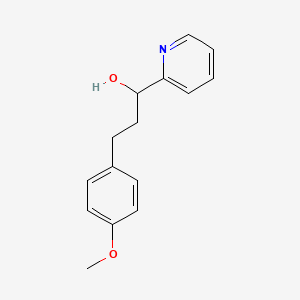
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2657143.png)
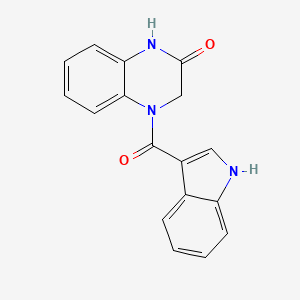
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657146.png)
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2657148.png)
